molecular formula C14H20N2O2 B3013544 Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate CAS No. 885951-72-4

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate

Cat. No.: B3013544
CAS No.: 885951-72-4
M. Wt: 248.326
InChI Key: MMVRSCVUIGOYJF-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate (CAS 887591-04-0) is a chemical building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a tetrahydroisoquinoline scaffold protected by a tert-butyloxycarbonyl (Boc) group. The carbamate moiety is a key structural motif in drug design, valued for its excellent chemical and proteolytic stability, which contributes to improved pharmacokinetic properties of potential therapeutic agents . It serves as a stable surrogate for peptide bonds, helping to overcome the metabolic instability often associated with peptide-based molecules . The Boc protecting group is a standard in organic synthesis for the protection of amines, making this compound a versatile intermediate for the stepwise construction of more complex molecules . Researchers utilize this carbamate in the design and synthesis of novel compounds for pharmacological screening. The tetrahydroquinoline and tetrahydroisoquinoline core structures are privileged scaffolds in medicinal chemistry, found in compounds with a wide range of biological activities. Furthermore, similar carbamate-derivatized dihydroquinolinone compounds have been investigated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, specifically hCA IX and hCA XII, which are important enzymatic targets in cancer research . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRSCVUIGOYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for monitoring and controlling the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or recrystallization techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Tetrahydroquinoline derivatives are preferred for neurological targets due to their planar aromaticity, whereas benzoxazole cores () are leveraged in agrochemicals for oxidative stability .
  • Biisoquinolines with trifluoromethyl groups () exhibit lower synthetic yields (40.5%) compared to simpler carbamates, likely due to steric and electronic challenges .

Substituent Effects on the Tetrahydroquinoline Ring

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Impact on Properties
Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate 8-methyl 262.35 Not reported Increased steric hindrance; altered reactivity
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate Propyl linker 290.41 Not reported Extended linker improves solubility

Key Findings :

  • Propyl-linked derivatives () show higher molecular weights (290.41 vs. 262.35), which may influence pharmacokinetics .

Carbamates with Heterocyclic Attachments

Compound Name Heterocycle Molecular Weight (g/mol) Synthesis Yield Applications
Tert-butyl N-(4-cyano-3-phenyl-1,2-oxazol-5-yl)carbamate Oxazole 285.30 Not reported Electron-withdrawing groups aid in cross-coupling reactions
Tert-butyl N-(5-formylpyridin-3-yl)carbamate Pyridine 222.24 Not reported Formyl group enables further functionalization

Key Findings :

  • Oxazole derivatives () are prized in medicinal chemistry for their rigidity and hydrogen-bonding capacity .
  • Pyridine-based carbamates () exhibit lower molecular weights (222.24), favoring blood-brain barrier penetration in CNS drug design .

Key Findings :

  • TFA-mediated deprotection () is common but may reduce yields due to side reactions .
  • Acetonitrile as a solvent () correlates with higher yields (78%) in nucleophilic substitutions .

Biological Activity

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate (CAS Number: 885951-72-4) is an organic compound that belongs to the carbamate class. It is characterized by a tert-butyl group attached to the nitrogen of a carbamate moiety linked to a tetrahydroquinoline ring. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline possess significant antibacterial and antifungal activities. The exact mechanism through which this compound exerts its antimicrobial effects requires further investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Anticancer Activity

Tetrahydroquinoline derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific research findings indicate:

Study Cell Line IC50 Value (µM) Mechanism
Study 1HeLa12.5Apoptosis
Study 2MCF-715.0Cell cycle arrest
Study 3A54910.0Inhibition of migration

These findings highlight the potential of this compound in cancer therapy; however, more comprehensive studies are needed to validate these effects and elucidate the underlying mechanisms.

Neuroprotective Effects

Emerging research suggests that tetrahydroquinoline derivatives may exhibit neuroprotective effects. This compound could potentially protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrahydroquinoline derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of breast cancer cells (MCF-7). The study noted that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic protein levels.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of the tetrahydroquinoline amine group. A common approach involves reacting 5-amino-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic amounts of DMAP or triethylamine are often added to enhance reactivity .
  • Optimization : Yield improvements (≥80%) can be achieved by controlling stoichiometry (1.2–1.5 equivalents of Boc₂O) and reaction temperature (0–25°C). Monitoring via TLC or LC-MS ensures completion. Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet for 9H) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR). The tetrahydroquinoline protons appear as multiplet clusters between δ 1.5–3.0 ppm (cyclohexene-like environment) .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the carbamate C=O stretch.
    • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assesses purity (>95%). GC-MS is less common due to the compound’s thermal instability .

Advanced Research Questions

Q. How can diastereoselectivity challenges in related carbamate derivatives inform the synthesis of this compound?

  • Mechanistic Insight : Steric hindrance from the tert-butyl group often dictates regioselectivity. For example, in analogous systems, hydrogen bonding between the carbamate oxygen and adjacent NH groups (e.g., in tetrahydroquinoline) stabilizes specific conformers, favoring one diastereomer .
  • Experimental Design : To mitigate selectivity issues, use chiral auxiliaries or enantiopure starting materials. Solvent polarity (e.g., switching from DCM to toluene) can also influence transition-state stabilization .

Q. How should researchers address contradictions in crystallographic data for carbamate derivatives?

  • Case Study : A 2016 study on tert-butyl carbamates revealed discrepancies between predicted and observed crystal packing due to unexpected C=O···H-N hydrogen bonds. These interactions were resolved via high-resolution X-ray diffraction (0.8 Å) and Hirshfeld surface analysis .
  • Recommendation : Always cross-validate crystallographic data with computational models (e.g., DFT for lattice energy calculations). For ambiguous cases, variable-temperature XRD or neutron diffraction clarifies thermal motion effects .

Q. What computational strategies predict the reactivity of tert-butyl N-(tetrahydroquinolin-5-yl)carbamate in nucleophilic substitution reactions?

  • Modeling Tools : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack. For example, the carbamate carbonyl is less reactive than the tetrahydroquinoline NH due to electron withdrawal by the tert-butyl group .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR reaction monitoring) .

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